molecular formula C14H16N4O2 B2568096 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2197903-78-7

1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2568096
CAS No.: 2197903-78-7
M. Wt: 272.308
InChI Key: JFCRNZMRTVJXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,2,3-triazole ring, a pyrrolidine ring, and a methoxyphenyl group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is known for its stability and versatility in various chemical reactions . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms, commonly found in many natural products and pharmaceuticals. The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent, which can contribute to the lipophilicity of the compound.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, the pyrrolidine ring, and the methoxyphenyl group. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Novel Inhibitors for Cancer Treatment

Compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methoxyphenyl)methanone" have been explored for their potential in cancer treatment. For instance, BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors 1, 2, and 4, and vascular endothelial growth factor receptors 1, 2, and 3, is developed for treating patients with non–small-cell lung cancer and metastatic breast cancer. The study demonstrated the compound's extensive metabolism in humans, with excretion of drug-related radioactivity in both bile and urine (L. Christopher et al., 2010).

Designer Drugs and Forensic Toxicology

Research applications extend into forensic toxicology, where similar compounds are identified and analyzed in the context of new psychoactive substances (NPS). Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are utilized to solve complex toxicological cases involving NPS. These studies focus on identifying substances found in post-mortem samples or individuals under the influence, contributing to our understanding of the pharmacology and toxicity of novel synthetic compounds (A. Ameline et al., 2019).

Environmental and Occupational Health

Compounds with methoxyphenyl groups have been studied for their environmental presence and potential health impacts. For example, benzophenone-type UV filters, including those with methoxyphenyl structures, have been investigated for their concentration in human samples, revealing widespread exposure and raising concerns about their safety and environmental impact (Chongjing Gao et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-4-2-11(3-5-13)14(19)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCRNZMRTVJXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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